methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This structure is notable for its high strain and unique three-dimensional shape, which can impart interesting chemical properties and reactivity. The compound is often used in synthetic chemistry and pharmaceutical research due to its potential as a bioisostere, which can mimic the properties of other chemical groups in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process that generates [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species.
Attachment of the benzyloxycarbonylamino group: This step involves the introduction of the benzyloxycarbonylamino group to the bicyclo[1.1.1]pentane core through a radical exchange process.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow processes to ensure high throughput and efficiency. The use of automated systems and optimized reaction conditions would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane core. This strain can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: Another strained ring system with unique reactivity and applications in organic synthesis.
Bicyclo[1.1.1]pentane derivatives: Various derivatives of bicyclo[1.1.1]pentane are used in similar applications, including drug design and materials science.
Uniqueness
Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m1/s1 |
InChI Key |
WYYZALYQKHMAHX-XOYHFGRZSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.